Ethynylestradiol-3-o-glucuronide

説明

Synthesis Analysis

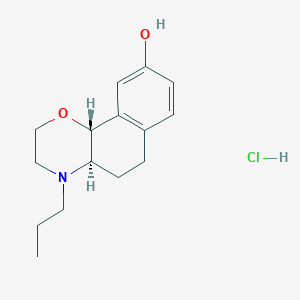

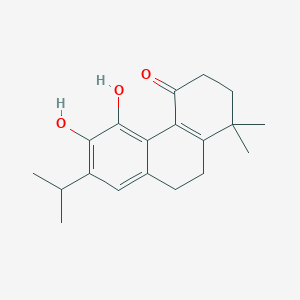

The synthesis of ethynylestradiol-3-o-glucuronide involves the SnCl4-promoted reaction between beta-acetoxy GAM and the t-17 beta-hydroxyl group of EE2-3-acetate, leading to the formation of the alpha- and beta-anomers of 17 beta-D-glucuronide conjugate of ethynylestradiol. The conjugates can be resolved by crystallization and HPLC, with their structure confirmed by various spectroscopic methods including UV, IR, mass spectrometry, and NMR, alongside X-ray crystallographic analysis for the beta-anomer (Hadd et al., 1983).

科学的研究の応用

Synthesis and Analysis : Mammalian microsomes immobilized in hollow-fiber membrane bioreactors have been used to synthesize 17-ethynylestradiol glucuronides. This method provides valuable standards for analyzing the metabolic profile of oral contraceptives (Van Gilder & A. Bunch, 1998).

Drug Metabolism : Ethynylestradiol administration in rats increases basolateral Mrp3 expression, which may compensate for reduced apical Mrp2 expression and activity, potentially preventing intracellular accumulation of common Mrp substrates (M. Ruiz et al., 2006).

Improved Syntheses : Improved syntheses of β-D-glucuronides of 17-estradiol, 17-ethynylestradiol, and estrone using boron trifluoride diethyl etherate catalysis have been demonstrated, offering advancements in chemical synthesis techniques (B. Werschkun, Karin Gorziza, & J. Thiem, 1999).

Human Metabolism Studies : Studies on human urinary and liver conjugates of 17α-ethynylestradiol have shown distinct radioactive peaks in urinary conjugates, with glucosiduronate fractions being dominant in excretion. This provides insights into the human metabolism of this compound (E. Helton, Maryanne C. Williams, & J. Goldzieher, 1976).

Biochemical Studies : Research has shown that the alpha-anomer of the 17 beta-glucuronide conjugate of ethynylestradiol is resistant to hydrolysis by bovine beta-glucuronidase, highlighting biochemical differences between conjugate pairs (H. Hadd et al., 1983).

Pharmacokinetics and Contraceptive Efficacy : The pharmacokinetics and effectiveness of 17 alpha-ethynylestradiol as a contraceptive are influenced by the rate of 2-hydroxylation. The liver microsomal cytochrome P-450 IIIA4 plays a major role in this process, and its variable levels can affect clearance rates (F. Guengerich, 1990).

作用機序

Target of Action

Ethynylestradiol-3-o-glucuronide, also known as Ethinylestradiol (EE), is a synthetic estrogen . Its primary targets are estrogen receptors found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

EE interacts with estrogen receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This interaction results in a decrease in endometrial vascularization and prevents ovulation . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Biochemical Pathways

EE affects several biochemical pathways. It is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . The metabolism of EE involves the CYP3A4 hepatic cytochrome enzyme .

Pharmacokinetics

The pharmacokinetics of EE involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . EE is 98.3-98.5% bound to albumin in serum . It has a long duration of action as it is taken once daily .

Result of Action

The molecular and cellular effects of EE’s action include the development and maintenance of the female reproductive system and secondary sexual characteristics . It is used as a contraceptive, preventing pregnancy after sex . It can also treat absence of menstruation, symptoms during menstruation, and acne .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the beginning of enterohepatic circulation (EHC) can cause a sharp discontinuity in the decline of plasma EE levels . Moreover, the bioavailability and metabolism of EE can be affected by factors such as the individual’s health status, other medications taken, and genetic factors .

Safety and Hazards

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBBEZHAELJFKW-IWTIIAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60134-76-1 | |

| Record name | Ethynylestradiol-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)